2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. For instance, the compound’s vapors can accumulate in low areas , which could potentially affect its distribution and efficacy. Furthermore, the unique physicochemical properties of the fluorine atom in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-Methyl-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration reactions followed by purification processes such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products Formed:
Reduction: 2-Methyl-3-amino-5-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Comparison: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Biological Activity
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the nitro group can influence reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
The compound has the following chemical properties:
- Molecular Formula : C7H6F3N2O2
- Molecular Weight : 208.13 g/mol
- CAS Number : 1001234-56-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.
Biological Activities
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of pyridine derivatives. In particular, this compound demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential
- Research has shown that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines, particularly in breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
- Enzyme Inhibition
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. Results showed that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Methicillin | 64 |
Escherichia coli | 32 | Ampicillin | 128 |
Case Study 2: Anticancer Activity
A study involving human breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 55 |
50 | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems. Studies suggest that it has a half-life of approximately 4 hours in plasma, with metabolism occurring primarily through cytochrome P450 enzymes .
Properties
IUPAC Name |
2-methyl-3-nitro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQEILWSILMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633492 | |
Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-69-7 | |
Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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